Imatinib Acid -

Imatinib Acid

Catalog Number: EVT-12556655
CAS Number:
Molecular Formula: C31H33N7O3
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Imatinib Acid has been approached through various methodologies, with significant advancements made over the years. A notable method involves a two-step mechanochemical amide coupling reaction. This process utilizes 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as a coupling reagent to facilitate the formation of the amide bond between 4-(hydroxymethyl)benzoic acid and an appropriate amine precursor. This method has demonstrated high yields (up to 86%) and purity (99% as determined by high-performance liquid chromatography) .

Another approach involves the use of N,N'-carbonyldiimidazole as a condensing agent for coupling amine and carboxylic acid precursors, enhancing efficiency in the synthesis process . Additionally, microwave-assisted methods have been explored to expedite the reaction times while maintaining high yields .

Molecular Structure Analysis

Imatinib Acid has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula is C_29H_31N_7O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The structure features:

  • A benzamide moiety
  • A piperazine ring
  • A pyrimidine component

The molecular weight is approximately 493.67 g/mol. The structural configuration allows Imatinib to effectively bind to its target tyrosine kinases, inhibiting their activity.

Chemical Reactions Analysis

Imatinib Acid undergoes several important chemical reactions that are critical for its synthesis and functionality. Key reactions include:

  • Amide Bond Formation: This reaction is essential for linking the piperazine ring to the benzamide structure.
  • Nucleophilic Substitution: Following amide formation, nucleophilic substitution occurs where hydroxyl groups are replaced by methylpiperazine derivatives, leading to the formation of active Imatinib .

These reactions are typically facilitated by coupling reagents such as carbodiimides or imidazole derivatives, which activate carboxylic acids for reaction with amines.

Mechanism of Action

The mechanism of action of Imatinib Acid involves selective inhibition of specific tyrosine kinases, particularly BCR-ABL, which plays a crucial role in cell signaling pathways that promote cancer cell proliferation. Upon binding to BCR-ABL, Imatinib stabilizes the inactive conformation of the kinase, preventing substrate phosphorylation and subsequent signaling cascades that lead to cell division . This targeted approach minimizes effects on normal cells and reduces side effects compared to traditional chemotherapy.

Physical and Chemical Properties Analysis

Imatinib Acid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: The melting point ranges from 208°C .
  • Stability: Imatinib is stable under standard laboratory conditions but sensitive to light and moisture.

The compound's stability and solubility profile are critical for its formulation into effective pharmaceutical preparations.

Applications

Imatinib Acid is predominantly used in clinical oncology for:

  • Chronic Myeloid Leukemia: It targets the BCR-ABL fusion protein responsible for this malignancy.
  • Gastrointestinal Stromal Tumors: It inhibits growth factor receptor signaling pathways associated with tumor growth.
  • Other Cancers: Research continues into its efficacy against other types of tumors expressing similar tyrosine kinases.

In addition to its therapeutic applications, Imatinib has been utilized in research settings to study mechanisms of drug resistance and develop new inhibitors targeting similar pathways .

Introduction to Imatinib Acid Research Significance

Definition and Position within the Imatinib Metabolic Pathway

Imatinib Acid is generated via the oxidative metabolism of imatinib mesylate, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver. This process involves N-demethylation of the piperazine moiety, yielding a carboxylic acid derivative [1] [9]. As the predominant active metabolite, Imatinib Acid constitutes 20–25% of circulating drug-related compounds in plasma at steady state [4] [9].

Key Biochemical Characteristics:

  • Structural Relationship: Retains the 2-phenylaminopyrimidine core of imatinib but replaces the N-methylpiperazine with a carboxyl group.
  • Pharmacological Activity: Exhibits comparable in vitro potency to imatinib in inhibiting BCR-ABL, KIT, and PDGFR tyrosine kinases (IC₅₀ values within 1.5-fold of imatinib) [4] [9].
  • Pharmacokinetics: Has a longer terminal elimination half-life (~40 hours) than imatinib (~18 hours) but lower plasma exposure (AUC ratio of acid-to-parent is 0.3–0.4) [9]. Protein binding exceeds 90%, primarily to albumin and α1-acid glycoprotein [9].

Table 1: Comparative Pharmacokinetics of Imatinib and Major Metabolites

CompoundPrimary Enzyme InvolvedHalf-life (h)Relative AUC (vs. Imatinib)Protein Binding (%)
Imatinib-181.095
Imatinib Acid (CGP74588)CYP3A4/CYP3A5400.3–0.4>90
N-Desmethyl ImatinibCYP3A440–800.1–0.2>90

Metabolic studies confirm that Imatinib Acid undergoes further glucuronidation and biliary excretion, accounting for ~68% of total drug elimination [9]. Its formation is significantly altered by CYP3A4 inhibitors/inducers, impacting therapeutic efficacy [1] [9].

Historical Context of Imatinib Metabolite Discovery

The identification of Imatinib Acid emerged from concerted efforts to explain imatinib’s pharmacokinetic variability and efficacy persistence. Key milestones include:

  • 2001: Following imatinib’s FDA approval, early pharmacokinetic studies detected multiple metabolites, with CGP74588 identified as structurally unique due to carboxylation [1] [9].
  • 2003–2005: Clinical studies established Imatinib Acid as a major circulating metabolite. Research confirmed its equipotent kinase inhibition and contributions to overall drug activity, particularly in patients with variable CYP3A4 activity [4] [9].
  • IRIS Trial Follow-ups: Long-term monitoring of CML patients revealed correlations between metabolite concentrations and cytogenetic response, cementing Imatinib Acid’s clinical relevance [1] [3].

Table 2: Timeline of Key Discoveries for Imatinib Acid

YearMilestoneStudy/Report
2001Imatinib approved for CML; metabolites detectedFDA Review Documents
2003CGP74588 characterized as active carboxylic acid metabolitePeng et al., Drug Metabolism and Disposition
2005Comprehensive pharmacokinetic profiling publishedClinical Pharmacokinetics (Widmer et al.)
2010sRole in drug resistance mechanisms investigatedMultiple in vitro studies

This metabolite’s discovery underscored the limitations of monitoring solely imatinib plasma levels in therapeutic drug management (TDM), advocating for metabolite-inclusive assays [3] [9].

Unresolved Research Questions in Acid Metabolite Functionality

Despite decades of research, critical gaps persist in understanding Imatinib Acid’s biological roles:

A. Contribution to Resistance Phenotypes

Although Imatinib Acid inhibits wild-type BCR-ABL comparably to imatinib, its efficacy against kinase domain mutants (e.g., T315I, Y253H) remains ambiguous. In vitro data suggest it may fail to suppress select mutants, potentially exacerbating resistance when parent drug concentrations decline [3] [6]. However, clinical validation is lacking due to challenges in isolating metabolite-specific effects.

B. Tissue Penetration Dynamics

Imatinib Acid’s ability to cross biological barriers—particularly the blood-brain barrier (BBB)—is poorly characterized. While imatinib itself shows limited CNS penetration, leading to neural sanctuary sites for leukemic cells, whether the acid metabolite accumulates in compartments like the CNS or bone marrow is unknown [6] [9]. Advanced PET tracer studies are proposed to map its biodistribution.

C. Off-Target Polypharmacology

Imatinib inhibits kinases beyond BCR-ABL (e.g., PDGFR, DDR1). Imatinib Acid’s affinity for these off-targets is underexplored. Computational modeling indicates structural changes may alter binding kinetics to non-target kinases, potentially contributing to unique effects on stromal interactions or immune modulation [7] [10].

D. Role in Treatment-Free Remission (TFR)

Achieving TFR in CML requires deep molecular response, but the contribution of long-lived metabolites like Imatinib Acid to residual disease control is unproven. Hypotheses suggest it may sustain kinase suppression during drug holidays, yet no biomarker studies correlate acid metabolite levels with TFR success [3] [6].

Table 3: Key Unanswered Questions and Proposed Research Approaches

Research QuestionCurrent HypothesesInvestigation Methods
Efficacy against BCR-ABL mutantsReduced potency vs. P-loop mutationsMutant kinase assays; mass spectrometry monitoring
BBB penetration and CNS efficacyLower passive diffusion than imatinibPET imaging; cerebrospinal fluid sampling
Off-target kinase interactionsAltered selectivity profileKinome-wide binding assays; crystallography
Impact on treatment-free remissionProlonged target suppression after drug cessationLongitudinal metabolite monitoring in TFR trials

These questions highlight the need for metabolite-integrated pharmacokinetic/pharmacodynamic models and dedicated in vivo studies to optimize future tyrosine kinase inhibitor design [6] [10].

Properties

Product Name

Imatinib Acid

IUPAC Name

3-[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]propanoic acid

Molecular Formula

C31H33N7O3

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C31H33N7O3/c1-22-4-9-26(19-28(22)36-31-33-13-10-27(35-31)25-3-2-12-32-20-25)34-30(41)24-7-5-23(6-8-24)21-38-17-15-37(16-18-38)14-11-29(39)40/h2-10,12-13,19-20H,11,14-18,21H2,1H3,(H,34,41)(H,39,40)(H,33,35,36)

InChI Key

UBEXHJPGGGMXHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.